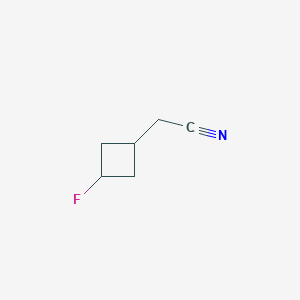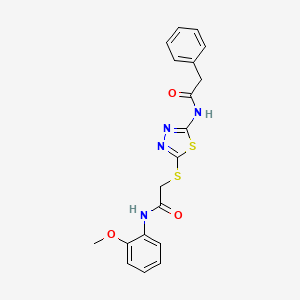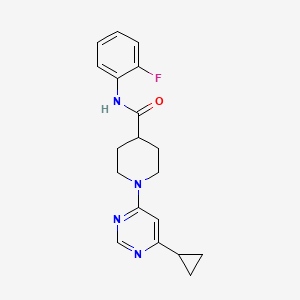
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide, also known as Memantine, is a medication used to treat moderate to severe Alzheimer's disease. It works by blocking the action of a chemical in the brain called glutamate, which is involved in learning and memory. Memantine is a unique drug in that it is not a cholinesterase inhibitor like other Alzheimer's drugs, such as donepezil and rivastigmine.
作用機序
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide works by blocking the action of glutamate, a chemical in the brain that is involved in learning and memory. Glutamate is released by neurons and binds to N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning. In Alzheimer's disease, there is an overactivation of NMDA receptors, which can lead to neuronal damage and cell death. This compound blocks the excessive activation of NMDA receptors, protecting neurons from damage.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and delay the progression of Alzheimer's disease. It has also been shown to have neuroprotective effects and improve synaptic plasticity. This compound has a long half-life and is well-tolerated by patients, with few side effects.
実験室実験の利点と制限
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and is selective for NMDA receptors, making it a useful tool for studying glutamate signaling in the brain. This compound is also readily available and has been extensively studied, making it a reliable tool for research. However, this compound has limitations in that it is not specific to a particular subtype of NMDA receptor and can affect other neurotransmitter systems, such as serotonin and dopamine.
将来の方向性
There are several future directions for (3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide research. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. This compound has also been studied for its potential use in treating depression and anxiety. Another area of interest is developing more selective NMDA receptor antagonists that can target specific subtypes of NMDA receptors, which could lead to more effective treatments for neurological disorders. Additionally, this compound could be used in combination with other drugs, such as cholinesterase inhibitors, to improve cognitive function in Alzheimer's patients.
合成法
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide is synthesized through a multi-step process starting with 1-adamantylamine. The amine is protected with a tert-butyloxycarbonyl (Boc) group and then reacted with 2-bromo-3'-fluoropropiophenone to form the intermediate. The intermediate is then reacted with 2-(benzofuran-2-yl)ethylamine to form the final product, this compound.
科学的研究の応用
(3r,5r,7r)-N-(3-(benzofuran-2-yl)propyl)adamantane-1-carboxamide has been extensively studied for its use in treating Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in patients with moderate to severe Alzheimer's. This compound has also been studied for its potential use in treating other neurological disorders, such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
特性
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c24-21(22-12-15-8-16(13-22)10-17(9-15)14-22)23-7-3-5-19-11-18-4-1-2-6-20(18)25-19/h1-2,4,6,11,15-17H,3,5,7-10,12-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQLEJBBYCDVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone](/img/structure/B2971352.png)


![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2971358.png)


![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2971367.png)
![N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2971368.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2971372.png)
![N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide](/img/structure/B2971373.png)
![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2971374.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2971375.png)